2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
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Overview
Description
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ortho-hydroxy stilbenes mediated by hypervalent iodine reagents . Another approach includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions under ambient conditions, which allows for efficient synthesis with high yields . The use of recyclable catalysts and simple workup procedures makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in the presence of hypervalent iodine reagents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. It is believed to modulate voltage-gated ion channels and enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission . Additionally, it may attenuate glutamate-mediated excitatory neurotransmission, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
- 1-[2-Ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)-4-benzofuranyl]ethanone
Uniqueness
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
51794-02-6 |
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Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)20-10-16(22)11-23-17-8-6-7-15-9-18(24-19(15)17)14(5)21-13(3)4/h6-9,12-13,16,20,22H,10-11H2,1-5H3 |
InChI Key |
UKZDLWGAECFGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=NC(C)C)C)O |
Origin of Product |
United States |
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